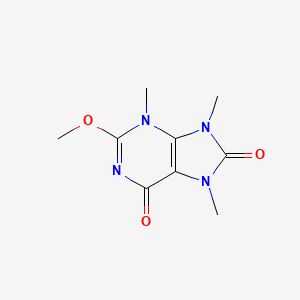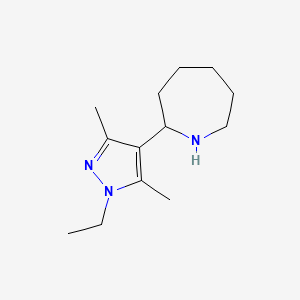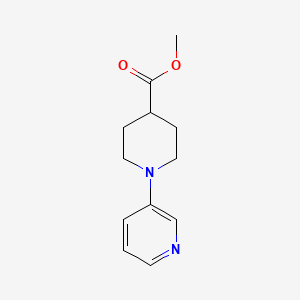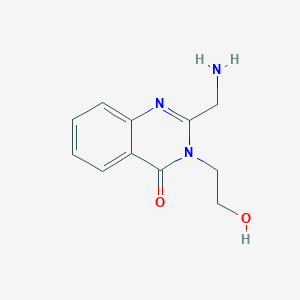
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride is a chemical compound that features a fluoropyridine ring substituted with an azetidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride typically involves the formation of the azetidine ring followed by its attachment to the fluoropyridine moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step sequences starting from prefunctionalized materials. The aza Paternò–Büchi reaction is a key step, followed by purification and conversion to the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyridine derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its potential biological activity.
Biological Studies: The compound can be used to study the effects of fluorinated azetidines on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes or receptors, while the azetidine ring may enhance binding affinity or selectivity. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 2-(Azetidin-3-yl)-3-fluoropyridine dihydrochloride
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
Comparison: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride is unique due to the position of the fluorine atom on the pyridine ring, which can influence its reactivity and biological activity. Compared to other azetidine derivatives, this compound may offer distinct pharmacokinetic properties and metabolic stability .
Properties
CAS No. |
1260816-07-6 |
|---|---|
Molecular Formula |
C8H11Cl2FN2 |
Molecular Weight |
225.09 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-fluoropyridine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-7-1-2-8(11-5-7)6-3-10-4-6;;/h1-2,5-6,10H,3-4H2;2*1H |
InChI Key |
WRDFIMBQTVGGIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)





